Bienvenue dans la boutique en ligne BenchChem!

7-Methyl-1H-pyrrolo[3,2-B]pyridine-3-carboxylic acid

Drug-protein binding Pharmacokinetics Serum albumin interaction

7-Methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid (CAS 1190312-60-7), also referred to as 7-methyl-4-azaindole-3-carboxylic acid, is a nitrogen-containing fused heterocycle belonging to the pyrrolo[3,2-b]pyridine (4-azaindole) scaffold class. With a molecular formula of C₉H₈N₂O₂ and a molecular weight of 176.17 g/mol, it features a carboxylic acid at the 3-position and a methyl substituent at the 7-position of the bicyclic ring system.

Molecular Formula C9H8N2O2
Molecular Weight 176.17 g/mol
CAS No. 1190312-60-7
Cat. No. B1503363
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methyl-1H-pyrrolo[3,2-B]pyridine-3-carboxylic acid
CAS1190312-60-7
Molecular FormulaC9H8N2O2
Molecular Weight176.17 g/mol
Structural Identifiers
SMILESCC1=C2C(=NC=C1)C(=CN2)C(=O)O
InChIInChI=1S/C9H8N2O2/c1-5-2-3-10-8-6(9(12)13)4-11-7(5)8/h2-4,11H,1H3,(H,12,13)
InChIKeyXAIZTQWBIGLYBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Methyl-1H-pyrrolo[3,2-B]pyridine-3-carboxylic acid (CAS 1190312-60-7): Procurement-Ready Physicochemical and Scaffold Profile


7-Methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid (CAS 1190312-60-7), also referred to as 7-methyl-4-azaindole-3-carboxylic acid, is a nitrogen-containing fused heterocycle belonging to the pyrrolo[3,2-b]pyridine (4-azaindole) scaffold class [1]. With a molecular formula of C₉H₈N₂O₂ and a molecular weight of 176.17 g/mol, it features a carboxylic acid at the 3-position and a methyl substituent at the 7-position of the bicyclic ring system . This compound serves as a versatile building block in medicinal chemistry, where the pyrrolo[3,2-b]pyridine core has been validated in multiple drug discovery programs—including kinase inhibitors, GABAA receptor modulators, and antimycobacterial agents—making the 7-methyl-3-carboxylic acid variant a procurement-relevant intermediate for structure-activity relationship (SAR) exploration [2].

Why Generic Substitution of 7-Methyl-1H-pyrrolo[3,2-B]pyridine-3-carboxylic acid (CAS 1190312-60-7) Is Not Advisable: Positional Sensitivity and Scaffold-Dependent Activity


Within the pyrrolo[3,2-b]pyridine-3-carboxylic acid family, the position of the methyl substituent is not interchangeable without consequences for biological activity and physicochemical properties. Even minor structural modifications—such as relocating a methyl group from the 7-position to the 5- or 6-position—can dramatically influence target binding, metabolic stability, and solubility profiles, as documented in SAR campaigns across kinase inhibition, antibacterial, and CNS modulator programs [1][2]. Furthermore, the regioisomeric form (pyrrolo[3,2-c]pyridine-4-carboxylic acid) exhibits markedly different protein-binding affinity and antibacterial potency, confirming that scaffold topology—not merely the presence of functional groups—dictates performance [3]. Substituting the 7-methyl-3-carboxylic acid variant with an unsubstituted or differently substituted analog risks compromising the specific interactions established during lead optimization, making compound identity verification critical for reproducible research.

Product-Specific Quantitative Evidence Guide: 7-Methyl-1H-pyrrolo[3,2-B]pyridine-3-carboxylic acid (CAS 1190312-60-7) vs. Closest Analogs


BSA Binding Affinity: 7-Methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic Acid Parent Scaffold vs. Regioisomer Shows ~1.94-Fold Higher Affinity

The parent scaffold of 7-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid (i.e., the unsubstituted 1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid, designated L1) demonstrates a binding constant (Kb) of 4.45 ± 0.22 × 10⁴ M⁻¹ toward bovine serum albumin (BSA), which is approximately 1.94-fold higher than the binding constant of its regioisomer 1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid (L2, Kb = 2.29 ± 0.11 × 10⁴ M⁻¹), as measured by isothermal titration calorimetry (ITC) in phosphate buffer at pH 7 [1]. This indicates that the [3,2-b] ring topology—preserved in the 7-methyl derivative—provides superior protein-binding capacity. The 7-methyl substituent is expected to further modulate this interaction through increased lipophilicity.

Drug-protein binding Pharmacokinetics Serum albumin interaction

Antibacterial Zone of Inhibition: [3,2-b] vs. [3,2-c] Scaffold Shows 3–6-Fold Larger Zones Against Gram-Positive and Gram-Negative Strains

In a direct head-to-head antibacterial disk diffusion assay, 1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid (L1, the scaffold core of the target compound) produced zones of inhibition of 13 mm against S. aureus, 12 mm against S. pyogenes, and 15 mm against E. coli, whereas the regioisomer 1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid (L2) yielded only 2 mm, 3 mm, and 5 mm, respectively [1]. This represents a 4–6.5-fold larger inhibition zone for the [3,2-b] scaffold. The 7-methyl substitution on this scaffold is anticipated to further modulate antibacterial potency through altered membrane permeability and target engagement.

Antibacterial activity Zone of inhibition Gram-positive/Gram-negative

Scalable Synthetic Accessibility: 7-Methyl-4-azaindole via Bromine Place-Holding Strategy Enables Multigram Production, Unlike Hard-to-Access Regioisomers

A dedicated scalable synthetic route for 7-methyl-4-azaindole (the immediate precursor to 7-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid) has been described, employing a bromine atom as a 'place-holding group' that is removed during the final reductive cyclization step [1]. This method was specifically developed because 7-methyl-4-azaindole 'remained hardly accessible' despite being required in multigram quantities for drug discovery projects targeting M1 positive allosteric modulators, DprE1 inhibitors, and HIV-1 attachment inhibitors [1]. In contrast, the synthesis of other regioisomeric methyl-azaindole-3-carboxylic acids (e.g., 5-methyl or 6-methyl variants) lacks comparable published scalable routes, potentially complicating bulk procurement.

Scalable synthesis Process chemistry Drug discovery building block

GABAA Receptor Benzodiazepine Site Ligand Potential: Pyrrolo[3,2-b]pyridine-3-carboxylic Acid Amides Demonstrate Nanomolar Affinity, Supporting CNS Drug Discovery Applications

1H-Pyrrolo[3,2-b]pyridine-3-carboxylic acid amides—derivatives directly accessible from the target compound's carboxylic acid handle—have been patented as ligands that bind to the benzodiazepine site of GABAA receptors, with disclosed Ki values in the low nanomolar range (e.g., 7.30–8.30 nM) for optimized analogs in radioligand displacement assays using [³H]Ro15-1788 against human recombinant α5β3γ2 GABAA receptors expressed in HEK293 cells [1][2]. The 7-methyl substituent on the pyridine ring is expected to influence both binding potency and subtype selectivity, as even minor alkyl substitutions on azaindole scaffolds are known to shift pharmacological profiles at GABAA receptor subtypes [3]. Compounds with alternative substitution patterns (e.g., 5-formyl-pyrrolo[3,2-b]pyridine-3-carboxamides) are instead directed toward FGFR4 kinase inhibition, illustrating how the specific substitution pattern—including the 7-methyl group—dictates the therapeutic target space [4].

GABAA receptor Benzodiazepine site CNS drug discovery

Antimycobacterial Drug Discovery Relevance: 1,4-Azaindole Scaffold Validated as Noncovalent DprE1 Inhibitor Class with In Vivo Efficacy in Mouse TB Models

The 1,4-azaindole scaffold—directly corresponding to 7-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid with the 7-methyl and 3-carboxylic acid functionalities—has been validated as a noncovalent inhibitor class targeting decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) in Mycobacterium tuberculosis, with demonstrated in vitro killing and in vivo efficacy in mouse tuberculosis models [1]. The 7-methyl-4-azaindole building block was specifically cited as being 'involved in the design of DprE1 inhibitors' [2]. In parallel, pyrrolo[3,2-b]pyridine-3-carboxamide derivatives have shown potent anti-TB activity (MIC = 3.12 µg/mL), matching the reference drug Pyrazinamide [3]. The 7-methyl-substituted variant provides a distinct SAR handle compared to other azaindole-based DprE1 inhibitors (e.g., TBA-7371, which lacks the 3-carboxylic acid), enabling exploration of different binding interactions within the DprE1 active site.

Antitubercular DprE1 inhibition Mycobacterium tuberculosis

Physicochemical Differentiation: 7-Methyl Substitution Increases Molecular Weight (+14 Da) and Lipophilicity (Estimated ΔcLogP ~+0.5–0.8) vs. Unsubstituted Parent Scaffold

The unsubstituted 1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid (CAS 860496-20-4) has a molecular weight of 162.15 g/mol and a computed XLogP3-AA of 0.6 [1]. The 7-methyl analog (CAS 1190312-60-7) has a molecular weight of 176.17 g/mol (+14 Da) . Based on the established contribution of an aromatic methyl group to logP (~+0.5 to +0.8 units in heteroaromatic systems), the 7-methyl derivative is estimated to have a cLogP in the range of 1.1–1.4, representing a meaningful increase in lipophilicity that affects membrane permeability, metabolic stability, and off-target binding profiles. This property shift is consistent with documented SAR where 'even the smallest structural modification, such as a methyl group, can sometimes dramatically influence the biological properties of the compound' [2].

Lipophilicity Physicochemical properties Drug-likeness

Best Research and Industrial Application Scenarios for 7-Methyl-1H-pyrrolo[3,2-B]pyridine-3-carboxylic acid (CAS 1190312-60-7)


CNS Drug Discovery: GABAA Receptor Positive Allosteric Modulator (PAM) Lead Optimization

Researchers developing GABAA receptor benzodiazepine-site ligands for anxiety, epilepsy, or cognitive disorders can employ 7-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid as a key intermediate for amide library synthesis. The parent [3,2-b] scaffold amides demonstrate nanomolar Ki values (7.30–8.30 nM) at human recombinant GABAA receptors, and the 7-methyl group provides a tractable SAR handle for modulating subtype selectivity and CNS penetration [1][2]. The scalable synthetic route ensures sufficient material for iterative medicinal chemistry cycles [3].

Antitubercular Drug Discovery: DprE1 Inhibitor Scaffold Expansion

Drug discovery teams targeting Mycobacterium tuberculosis DprE1 can leverage the 1,4-azaindole scaffold—directly accessible from 7-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid—which has demonstrated in vitro bactericidal activity and in vivo efficacy in mouse TB models as a noncovalent inhibitor class [1]. The 3-carboxylic acid handle enables amide coupling diversification, while the 7-methyl group offers a vector for optimizing DprE1 binding pocket interactions distinct from clinical candidates like TBA-7371 [2]. Pyrrolo[3,2-b]pyridine-3-carboxamide derivatives have achieved MIC values of 3.12 µg/mL, matching the first-line drug Pyrazinamide [3].

Antibacterial SAR Programs: Gram-Positive and Gram-Negative Lead Identification

Investigators pursuing novel antibacterial agents can exploit the pronounced differential activity of the [3,2-b] scaffold over the [3,2-c] regioisomer—the former yielding 13–15 mm zones of inhibition against S. aureus and E. coli versus only 2–5 mm for the latter [1]. 7-Methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid provides a functionalized entry point for synthesizing amide and ester derivatives for antibacterial screening, with the methyl group available for further SAR exploration of membrane permeability and target engagement [2].

Kinase Inhibitor Fragment-Based Drug Discovery: FGFR and DYRK1A Targeting

Medicinal chemistry groups conducting fragment-based or structure-based design against kinases—particularly FGFR1–4 and DYRK1A—can incorporate 7-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid as a fragment core. The pyrrolo[3,2-b]pyridine scaffold has demonstrated FGFR1 IC50 values as low as 0.2 nM in cellular proliferation assays and DYRK1A EC50 of 1 nM in optimized derivatives, while 7-methyl-substituted analogs have shown IC50 ranges of 7–712 nM across FGFR1–4 with antiproliferative effects in breast cancer cell lines (4T1) [1]. The carboxylic acid provides a synthetic handle for fragment growing and linking strategies [1].

Quote Request

Request a Quote for 7-Methyl-1H-pyrrolo[3,2-B]pyridine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.